molecular formula C20H23N3O7S B2849864 ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate CAS No. 1062589-05-2

ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate

Cat. No. B2849864
CAS RN: 1062589-05-2
M. Wt: 449.48
InChI Key: WVNBYLPHHORWHO-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized via condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The structure elucidation of thiophene-based compounds is typically derived from their spectral information .


Chemical Reactions Analysis

Thiophene-based compounds, such as enaminones, have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates the versatility of ethyl 2-acetamido derivatives in synthesizing a wide array of heterocyclic compounds. For example, ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, through the Gewald reaction, has been utilized to synthesize novel styryl dyes, highlighting the compound's utility in creating fluorescent dyes with potential applications in materials science and bioimaging (Rangnekar & Sabnis, 2007).

Functionalized Pyridines and Pyrazoles

The synthesis of functionalized pyridines and pyrazoles using ethyl 2-acetamido derivatives further demonstrates their importance in medicinal chemistry and materials science. Ethyl 2-methyl-2,3-butadienoate, for example, has been used in [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing the potential of these compounds in developing new chemical entities with pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Antitumor Activity

The synthesis of polyfunctionally substituted heterocyclic compounds from ethyl 2-acetamido derivatives has been explored for their antitumor activity. For instance, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown promise in inhibiting tumor cell proliferation, indicating the potential of these compounds in developing new anticancer drugs (Shams, Mohareb, Helal, & Mahmoud, 2010).

Photophysical Properties

The study of photophysical properties of ethyl 2-acetamido derivatives, such as ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, has implications for the development of optical materials and sensors. Research into these compounds' spectral-fluorescent properties can lead to novel applications in photonic devices and fluorescence-based sensing technologies (Ershov et al., 2019).

Future Directions

Thiophene-based compounds continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiophene-containing compounds and studying their biological activity .

properties

IUPAC Name

ethyl 2-[[2-(pyridin-3-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.C2H2O4/c1-2-24-18(23)16-13-6-3-7-14(13)25-17(16)21-15(22)11-20-10-12-5-4-8-19-9-12;3-1(4)2(5)6/h4-5,8-9,20H,2-3,6-7,10-11H2,1H3,(H,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNBYLPHHORWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CNCC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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